Metaldehyde-d16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

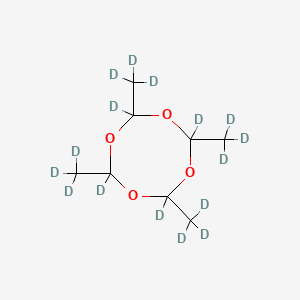

Structure

3D Structure

Properties

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

192.31 g/mol |

IUPAC Name |

2,4,6,8-tetradeuterio-2,4,6,8-tetrakis(trideuteriomethyl)-1,3,5,7-tetraoxocane |

InChI |

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D |

InChI Key |

GKKDCARASOJPNG-WINJLYTNSA-N |

Isomeric SMILES |

[2H]C1(OC(OC(OC(O1)([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC1OC(OC(OC(O1)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Metaldehyde-d16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Metaldehyde-d16, a deuterated analog of the molluscicide Metaldehyde. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is the isotopically labeled version of Metaldehyde, where all 16 hydrogen atoms have been replaced with deuterium. This labeling is particularly useful in analytical studies, such as mass spectrometry, to serve as an internal standard for the quantification of Metaldehyde.[1] The physical and chemical properties are summarized in the table below. Properties for the non-deuterated form, Metaldehyde, are included for comparison where specific data for the d16 analog is not available.

| Property | This compound | Metaldehyde | Source |

| IUPAC Name | 2,4,6,8-tetradeuterio-2,4,6,8-tetrakis(trideuteriomethyl)-1,3,5,7-tetraoxocane | r-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane | [2][3] |

| Molecular Formula | C₈D₁₆O₄ | C₈H₁₆O₄ | [4][5] |

| Molecular Weight | 192.31 g/mol | 176.21 g/mol | |

| CAS Number | 1219805-73-8 | 108-62-3 | |

| Appearance | - | White crystalline solid/powder | |

| Odor | - | Menthol-like | |

| Melting Point | - | 246 °C (decomposes) | |

| Boiling Point | - | Sublimes at 110-120 °C | |

| Density | - | 1.27 g/cm³ at 20 °C | |

| Purity | ≥98% | - |

Solubility and Stability

Solubility: Data specific to this compound is limited, but its solubility is expected to be very similar to that of Metaldehyde. Metaldehyde is sparingly soluble in water (0.2 g/L at 17°C, 260 mg/L at 30°C). It is very soluble in benzene and chloroform, readily soluble in methanol, fairly soluble in toluene, and slightly soluble in ethanol. It is insoluble in acetic acid. For research purposes, it has been noted to be soluble in DMSO at a concentration of 1 mg/mL with sonication recommended.

Stability: Metaldehyde is stable under normal conditions. However, it undergoes depolymerization to acetaldehyde upon heating, which begins slowly and accelerates rapidly above 80°C, being complete above 200°C. In the stomach, it undergoes partial hydrolysis in the presence of acid to produce acetaldehyde.

Experimental Protocols

3.1. Synthesis of Metaldehyde

-

Reaction: Acetaldehyde is polymerized in the presence of an acid catalyst at low temperatures.

-

Procedure Outline:

-

Acetaldehyde is cooled to approximately -15°C.

-

An acid catalyst (e.g., a mixture of phosphoric and sulfuric acid, or a heteropolyacid) is added dropwise while maintaining the temperature below 10°C.

-

The reaction mixture is stirred for a period (e.g., 1 hour) at a controlled temperature (e.g., -5 to 5°C).

-

The resulting solid Metaldehyde is isolated by filtration.

-

The solid is then washed and dried to yield the final product.

-

-

Note: The synthesis of this compound would require the use of Acetaldehyde-d4 as the starting material. The unreacted monomer and the liquid trimer, paraldehyde, can be recovered from the filtrate and depolymerized back to acetaldehyde for reuse.

3.2. Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This compound is frequently used as an internal standard for the accurate quantification of Metaldehyde in biological and environmental samples.

-

Sample Preparation (Serum):

-

A liquid-liquid extraction is performed on the serum sample.

-

This compound is added as an internal standard to improve accuracy.

-

-

Instrumentation: A gas chromatograph coupled with a tandem quadrupole mass spectrometer (GC-MS/MS) is used for analysis.

-

Methodology: The analysis is typically carried out using a Multiple Reaction Monitoring (MRM) method for high sensitivity and selectivity.

-

Results: This method allows for a low limit of quantitation (LOQ) for Metaldehyde, for instance, 7.3 ± 1.4 ng/mL in serum, with a linear range of 1-250 ng/mL.

Toxicology and Biological Effects

The toxicological properties of this compound are expected to be identical to those of Metaldehyde. Ingestion leads to central nervous system effects.

-

Mechanism of Action: The precise mechanism of toxicity is not fully understood. It is known that Metaldehyde is partially hydrolyzed to acetaldehyde in the stomach. The toxic effects are attributed to both Metaldehyde and acetaldehyde. Key neurochemical changes include:

-

Decreased GABA: A reduction in the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to CNS excitation and convulsions.

-

Altered Serotonin and Norepinephrine: Decreased levels of serotonin (5-hydroxytryptamine) and norepinephrine, which lowers the seizure threshold.

-

Increased Monoamine Oxidase (MAO) Activity: This further contributes to the alteration of neurotransmitter levels.

-

-

Metabolism: After absorption from the GI tract, Metaldehyde is rapidly metabolized. Both Metaldehyde and its metabolite, acetaldehyde, are eventually excreted in the urine.

Caption: Proposed toxicological pathway of Metaldehyde following ingestion.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Metaldehyde in a given sample, utilizing this compound as an internal standard.

Caption: General workflow for Metaldehyde analysis using an internal standard.

References

- 1. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H16O4 | CID 139024050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - METALDEHYDE [extoxnet.orst.edu]

- 4. achemtek.com [achemtek.com]

- 5. Metaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Metaldehyde-d16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Metaldehyde-d16 (C₈D₁₆O₄), a deuterated analog of the molluscicide metaldehyde. This document details the synthetic pathway, experimental protocols, and analytical characterization of this isotopically labeled compound, which is valuable as an internal standard in mass spectrometry-based analyses and for metabolic studies.

Introduction

Metaldehyde is a cyclic tetramer of acetaldehyde, widely used as a pesticide to control slugs and snails. Isotopic labeling with deuterium (²H or D) is a critical technique in analytical chemistry and drug metabolism studies, allowing for precise quantification and the elucidation of metabolic pathways.[1] this compound, in which all 16 hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the detection and quantification of metaldehyde in various matrices due to its similar chemical and physical properties but distinct mass.[2]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the deuterated monomer, acetaldehyde-d4 (CD₃CDO), followed by its acid-catalyzed cyclotetramerization.

Step 1: Synthesis of Acetaldehyde-d4 (CD₃CDO)

The synthesis of fully deuterated acetaldehyde is a crucial precursor step. While various methods for the deuteration of aldehydes exist, a common approach involves the use of deuterated reagents. One established method for the synthesis of deuterated acetaldehyde involves the reaction of calcium carbide with heavy water (D₂O) to produce deuterated acetylene (C₂D₂). This is then hydrated in the presence of a mercury salt catalyst to yield acetaldehyde-d4.[3]

Alternatively, hydrogen-deuterium exchange reactions can be employed. For instance, a method for the preparation of 2,2,2-trideuterioacetaldehyde (CD₃CHO) involves heating acetaldehyde in deuterium oxide with pyridine as a catalyst.[4] Achieving full deuteration to acetaldehyde-d4 would require a starting material where the acetylenic protons are also replaced with deuterium.

For the purpose of this guide, we will outline a general protocol based on the hydration of deuterated acetylene.

Step 2: Acid-Catalyzed Cyclization of Acetaldehyde-d4

The final step in the synthesis is the acid-catalyzed cyclotetramerization of acetaldehyde-d4 to form this compound. This reaction is typically carried out at low temperatures in the presence of a mineral acid catalyst. The trimer, paraldehyde-d12, is often formed as a byproduct.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Acetaldehyde-d4

Materials:

-

Calcium Carbide (CaC₂)

-

Heavy Water (D₂O, 99.8 atom % D)

-

Mercuric Sulfate (HgSO₄)

-

Sulfuric Acid-d2 (D₂SO₄, 98 wt. % in D₂O)

-

Dry Ice/Acetone Bath

-

Distillation Apparatus

Procedure:

-

Set up a gas generation apparatus with a dropping funnel and a gas outlet connected to a series of traps, including a cold trap cooled with a dry ice/acetone bath.

-

Place calcium carbide in the reaction flask.

-

Slowly add heavy water from the dropping funnel onto the calcium carbide. The generated deuterated acetylene gas is passed through a drying tube.

-

The dried deuterated acetylene is then bubbled through a cooled solution of mercuric sulfate in dilute sulfuric acid-d2 in D₂O.

-

The reaction mixture is stirred at a low temperature to facilitate the hydration of deuterated acetylene to acetaldehyde-d4.

-

The acetaldehyde-d4 is then carefully distilled from the reaction mixture and collected in the cold trap.

Protocol 2: Synthesis of this compound

Materials:

-

Acetaldehyde-d4 (CD₃CDO)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Bromide (HBr)

-

Pyridine Hydrobromide (if using HBr)

-

Diethyl Ether

-

Ice-Salt Bath

-

Filtration apparatus

Procedure:

-

Cool 200 mL of acetaldehyde-d4 to -15°C in a flask equipped with a stirrer and a dropping funnel, placed in an ice-salt bath.

-

Prepare a catalyst solution by, for example, adding 4g of pyridine hydrobromide to 6g of 49% hydrogen bromide.

-

Slowly add 0.6g of the catalyst solution to the cooled acetaldehyde-d4, ensuring the reaction temperature does not exceed -10°C.

-

After the addition is complete, continue stirring the mixture at a temperature between -5°C and 5°C for one hour.

-

The solid precipitate of this compound is then collected by filtration.

-

The solid is washed with cold diethyl ether and dried to yield the final product.

Protocol 3: Purification by Sublimation

Metaldehyde can be purified by sublimation, which is an effective method for separating it from non-volatile impurities.

Procedure:

-

The crude this compound is placed in a sublimation apparatus.

-

The apparatus is heated to a temperature between 110-120°C under reduced pressure.

-

The purified this compound will sublime and deposit as crystals on a cooled surface within the apparatus.

Data Presentation

The following tables summarize the key quantitative data for this compound and its non-deuterated analog for comparison.

Table 1: Physicochemical Properties

| Property | Metaldehyde | This compound |

| Molecular Formula | C₈H₁₆O₄ | C₈D₁₆O₄ |

| Molecular Weight | 176.21 g/mol | 192.31 g/mol |

| CAS Number | 108-62-3 | 1219805-73-8 |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 246 °C | Not reported |

| Boiling Point | Sublimes at 110-120 °C | Not reported |

| Solubility | Insoluble in water | Insoluble in water |

Table 2: Synthetic Reaction Parameters

| Parameter | Value |

| Catalyst for Cyclization | H₂SO₄ or HBr/Pyridine Hydrobromide |

| Reaction Temperature | -15°C to 5°C |

| Reported Yield (non-deuterated) | 13-16% |

| Purification Method | Sublimation |

Table 3: Mass Spectrometry Data

| Ion | Metaldehyde (m/z) | This compound (m/z) |

| [M+Na]⁺ | 199 | 215 |

| [M+H]⁺ | 177 | Not explicitly reported |

Table 4: NMR Data for Metaldehyde (non-deuterated) in CDCl₃

Note: Experimental NMR data for this compound was not found in the reviewed literature. The following data for the non-deuterated analog is provided for reference.

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | 1.40 (d), 5.05 (q) |

| ¹³C NMR | 20.6, 98.5 |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide outlines the synthesis and isotopic labeling of this compound. The described two-step process, involving the preparation of acetaldehyde-d4 and its subsequent acid-catalyzed cyclization, provides a viable route to this valuable isotopically labeled standard. The provided experimental protocols and analytical data serve as a foundational resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development who require high-purity this compound for their studies. Further research to obtain and publish detailed NMR spectral data for this compound would be a valuable contribution to the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104692991A - Preparation method of deuteroethylene - Google Patents [patents.google.com]

- 4. The preparation of 2,2,2-trideuterioacetaldehyde - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physical Characteristics and Stability of Metaldehyde-d16

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Metaldehyde-d16, a deuterated analog of the molluscicide Metaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize this compound, often as an internal standard in analytical methodologies. This document details its properties, stability profile, and recommended handling procedures, supported by experimental considerations.

Core Physical and Chemical Properties

This compound, with the CAS number 1219805-73-8, is the deuterated form of Metaldehyde.[1][2] While specific experimental data for the physical properties of the deuterated species are not extensively published, the characteristics are expected to be very similar to those of its non-deuterated counterpart, Metaldehyde. The primary difference lies in its molecular weight due to the substitution of 16 hydrogen atoms with deuterium.

Table 1: Physical and Chemical Properties of this compound and Metaldehyde

| Property | This compound | Metaldehyde | Source |

| CAS Number | 1219805-73-8 | 108-62-3 | [1][3] |

| Molecular Formula | C₈D₁₆O₄ | C₈H₁₆O₄ | [1] |

| Molecular Weight | 192.31 g/mol | 176.21 g/mol | |

| Appearance | --- | White crystalline solid | |

| Odor | --- | Mild, menthol-like | |

| Melting Point | --- | 246 °C (in a sealed tube) | |

| Boiling Point | --- | Sublimes at 110-120 °C | |

| Solubility | --- | Sparingly soluble in water (260 mg/L at 30°C). Very soluble in benzene and chloroform; readily soluble in methanol; slightly soluble in ethanol. | |

| Density | --- | 1.27 g/cm³ |

Note: Properties for which specific data on this compound are unavailable are represented by "---" and the corresponding data for unlabeled Metaldehyde are provided for reference.

Chemical Structure

Metaldehyde is a cyclic tetramer of acetaldehyde. The structure consists of an eight-membered ring containing alternating oxygen and carbon atoms, with a methyl group attached to each carbon. In this compound, all 16 hydrogen atoms are replaced by deuterium.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

Chemical Stability: Metaldehyde is stable at ambient temperatures under normal use conditions. However, it is susceptible to degradation under certain conditions:

-

Thermal Decomposition: Depolymerization to acetaldehyde occurs slowly upon heating and rapidly at temperatures above 80°C.

-

Hydrolysis: It can undergo hydrolysis to acetaldehyde in aqueous environments.

-

Photostability: It is recommended to protect the compound from direct sunlight.

Storage Recommendations: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly closed container. Storage at -20°C for up to three years in powder form has been suggested. It is important to keep it away from moisture and direct sunlight.

Experimental Protocols: Stability Assessment

Key Experimental Methodologies: The quantification of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS). These techniques offer the high selectivity and sensitivity required for accurate measurement.

Table 2: Analytical Methods for Metaldehyde Quantification

| Technique | Sample Matrix | Extraction/Cleanup | Key Findings | Source |

| GC-MS | Agricultural Products | Acetone extraction, cleanup with porous diatomaceous earth and graphitized carbon black cartridges. | Provides a robust method for quantification and confirmation. | |

| GC-MS | Animal Whole Blood and Serum | Liquid-liquid extraction with chloroform. | Method validated for toxicological analysis with a limit of quantification of 0.04 µg/mL. | |

| LC-MS/MS | Raw, Process, and Potable Water | Direct aqueous injection. | A sensitive method with a limit of detection of 0.009 µg/L, using this compound as an internal standard. | |

| Paper Spray Mass Spectrometry | Water | Direct analysis with minimal sample preparation. | Rapid detection with a limit of detection < 0.1 ng/mL. |

Proposed Stability Testing Workflow:

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Degradation Pathways

The primary degradation pathway for Metaldehyde is its breakdown into acetaldehyde. This can occur through hydrolysis in water or thermal depolymerization. In the environment, acetaldehyde is readily biodegradable by microorganisms into carbon dioxide and water. Metaldehyde exhibits low persistence in soil, with a half-life of several days. Studies in German agricultural soils have shown a DT50 (time for 50% dissipation) of 5.3 to 9.9 days.

Conclusion

This compound is a critical analytical tool, and understanding its physical characteristics and stability is paramount for its effective use. While specific data for the deuterated form are limited, the properties of the non-deuterated Metaldehyde provide a reliable reference. It is a stable compound under recommended storage conditions but is susceptible to thermal and photolytic degradation. Stability studies should be conducted using sensitive and specific analytical methods like LC-MS/MS or GC-MS to ensure the integrity of the standard over its intended use.

References

An In-Depth Technical Guide to the Mass Spectrum of Metaldehyde-d16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of Metaldehyde-d16, a deuterated isotopologue of the molluscicide metaldehyde. Understanding the mass spectrum and fragmentation patterns of this compound is crucial for its use as an internal standard in quantitative analytical methods, particularly in environmental monitoring and toxicology studies. This document details the observed ions, fragmentation pathways, and relevant experimental protocols.

Molecular and Adduct Ion Characteristics

This compound has a molecular weight of 192 g/mol . In soft ionization techniques such as paper spray ionization mass spectrometry, conducted in positive ion mode, this compound readily forms adducts with alkali metals and ammonium. The most prominently observed ion is the sodiated adduct, [M+Na]⁺, which appears at an m/z of 215.[1][2][3][4] An ammonium adduct, [M+NH₄]⁺, has also been identified at an m/z of 210.[1]

Table 1: Observed Molecular and Adduct Ions of this compound

| Ion Species | Formula | Calculated m/z | Observed m/z | Ionization Method |

| Sodiated Adduct | [C₈D₁₆O₄+Na]⁺ | 215.15 | 215 | Paper Spray Ionization |

| Ammonium Adduct | [C₈D₁₆O₄+NH₄]⁺ | 210.20 | 210 | Paper Spray Ionization |

Fragmentation Analysis of this compound

Tandem mass spectrometry (MS/MS) experiments, specifically collision-induced dissociation (CID), have been employed to elucidate the fragmentation pathways of this compound. These studies are essential for developing sensitive and specific quantitative methods, such as Multiple Reaction Monitoring (MRM).

Key Fragment Ions

A significant fragment ion of the sodiated this compound precursor ([M+Na]⁺, m/z 215) has been unambiguously identified at m/z 71 through multi-stage MS/MS/MS experiments. Another important fragmentation pathway has been noted in the context of an LC-MS/MS method, which utilizes a transition from a precursor ion at m/z 224.3 to a product ion at m/z 80.2 . While the exact nature of the m/z 224.3 precursor ion is not explicitly defined in the available literature, it likely represents a different adduct or a fragment ion formed in the source.

Table 2: Key Tandem Mass Spectrometry (MS/MS) Fragments of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Methodological Context |

| 215 ([M+Na]⁺) | 71 | MS/MS/MS Confirmation |

| 224.3 | 80.2 | Multiple Reaction Monitoring (MRM) |

Proposed Fragmentation Pathway

The fragmentation of the sodiated this compound likely involves the cleavage of the tetroxocane ring structure, followed by the loss of deuterated acetaldehyde units. The formation of the m/z 71 fragment can be rationalized as a sodiated dimer of deuterated acetaldehyde.

Caption: Proposed fragmentation of the sodiated this compound adduct.

Electron Ionization (EI) Mass Spectrum

For non-deuterated metaldehyde, the molecular ion is often weak or absent. The fragmentation pattern is characterized by the loss of acetaldehyde monomers and other small neutral fragments. It is expected that the EI spectrum of this compound would show a similar pattern, with fragments shifted by the mass of the deuterium atoms.

Experimental Protocols

Paper Spray Ionization Mass Spectrometry (PS-MS)

This method is suitable for the rapid and direct analysis of this compound in liquid samples with minimal preparation.

4.1.1. Materials

-

This compound standard

-

Deionized water

-

Methanol (LC-MS grade)

-

Chromatography paper (e.g., Whatman grade 1)

-

Micropipette

-

High-voltage power supply

-

Mass spectrometer with an atmospheric pressure interface

4.1.2. Procedure

-

Sample Preparation: Prepare a standard solution of this compound in deionized water. A typical concentration used is 5 µg in 1 µL.

-

Paper Substrate Preparation: Cut the chromatography paper into a triangular shape.

-

Sample Deposition: Spot 1 µL of the this compound solution onto the tip of the paper triangle.

-

Ionization:

-

Mount the paper triangle in front of the mass spectrometer inlet.

-

Apply a positive electric potential of approximately +3.5 kV to the paper.

-

Add a small volume (e.g., 10 µL) of methanol as the spray solvent to the paper.

-

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. The dominant ion observed will be the sodiated adduct at m/z 215. For fragmentation analysis, select the m/z 215 ion for collision-induced dissociation (CID).

Caption: Workflow for Paper Spray Ionization Mass Spectrometry of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantitative analysis of this compound in complex matrices, such as environmental water samples.

4.2.1. Materials

-

This compound standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Formic acid (optional, for mobile phase modification)

-

LC column (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

4.2.2. Procedure

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare working standards by diluting the stock solution in a suitable solvent (e.g., water or mobile phase).

-

For water samples, filtration may be required prior to analysis.

-

-

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid (optional)

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A suitable gradient to ensure separation from potential interferences.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

MRM Transitions: Monitor the transition from the precursor ion to the product ion (e.g., m/z 224.3 → 80.2).

-

Collision Energy: Optimize to maximize the signal of the product ion.

-

Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum sensitivity.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.

-

Quantify this compound in unknown samples using the calibration curve.

-

Caption: Workflow for LC-MS/MS Analysis of this compound.

Conclusion

The mass spectrum of this compound is characterized by the formation of sodiated and ammonium adducts in soft ionization techniques. Tandem mass spectrometry reveals specific fragmentation patterns that are crucial for the development of highly selective and sensitive quantitative methods. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists working with this important internal standard in analytical chemistry. Further research to fully characterize the product ion spectrum and the electron ionization behavior of this compound would be beneficial to the scientific community.

References

Decoding the Deuterated Standard: An In-depth Guide to a Metaldehyde-d16 Certificate of Analysis

For researchers, scientists, and drug development professionals, the purity and identity of a certified reference material are paramount. This technical guide provides a detailed walkthrough of a typical Certificate of Analysis (CoA) for Metaldehyde-d16, a deuterated internal standard crucial for accurate quantification in analytical studies. Understanding the data presented in a CoA is essential for ensuring the validity of experimental results.

This compound is the deuterated form of metaldehyde, a molluscicide. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds like this compound are invaluable as internal standards. Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished in a mass spectrometer. This enables precise quantification of the non-deuterated analyte by correcting for variations in sample preparation and instrument response.

Synthesized Certificate of Analysis: this compound

A typical Certificate of Analysis for this compound would contain the following information, which has been compiled from various chemical suppliers and analytical literature.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1219805-73-8[1] |

| Chemical Formula | C₈D₁₆O₄[1][2] |

| Molecular Weight | 192.31 g/mol [1][2] |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C, protected from light |

Table 2: Analytical Data

| Test | Method | Result |

| Chemical Purity | Gas Chromatography (GC) | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |

| Accurate Mass | High-Resolution Mass Spectrometry (HRMS) | 192.2053 (Calculated for C₈D₁₆O₄) |

| Mass Spectrum | Electrospray Ionization (ESI-MS) | [M+Na]⁺ at m/z 215 |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the CoA.

Chemical Purity by Gas Chromatography (GC)

The chemical purity of this compound is typically determined by Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent, such as acetone or hexane.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., 6% cyanopropylphenyl-methyl silicone) is used.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature: 300°C

-

-

Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the identity and determining the isotopic purity of this compound.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol with a small amount of sodium acetate to promote the formation of the sodium adduct).

-

Instrumentation: A mass spectrometer, often coupled with a liquid or gas chromatograph (LC-MS or GC-MS), is used. For direct infusion, a syringe pump is utilized.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is common, often detecting the sodiated molecule [M+Na]⁺.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used for accurate mass measurement.

-

-

Data Analysis:

-

Identity Confirmation: The observed mass of the molecular ion is compared to the calculated theoretical mass. For this compound (C₈D₁₆O₄), the sodiated adduct [C₈D₁₆O₄+Na]⁺ would have a theoretical m/z of approximately 215.2. The fragmentation pattern can also be compared to that of a non-deuterated standard.

-

Isotopic Purity: The relative intensities of the mass peaks corresponding to different numbers of deuterium atoms are measured. The isotopic purity is calculated based on the abundance of the fully deuterated species relative to partially deuterated or non-deuterated species. A high isotopic enrichment (e.g., 99%) is crucial for its function as an internal standard.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and is used to confirm that the correct molecule has been synthesized.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments:

-

¹H NMR: For this compound, the proton NMR spectrum is expected to show significantly reduced signal intensity for the protons that have been replaced by deuterium. Any residual proton signals can give an indication of the isotopic purity.

-

¹³C NMR: The carbon-13 NMR spectrum will show peaks corresponding to the carbon atoms in the molecule. The chemical shifts of these peaks are characteristic of the molecular structure. For Metaldehyde, characteristic peaks are observed around 20.6-20.8 ppm and 98.5 ppm. The coupling of carbon to deuterium (C-D) can lead to splitting of the carbon signals, providing further evidence of deuteration.

-

Visualizing Key Concepts and Processes

To further clarify the information in a this compound CoA, the following diagrams illustrate the chemical structure, the quality control workflow, and its application as an internal standard.

Caption: Chemical structure of this compound.

Caption: Quality control workflow for this compound.

Caption: Workflow for quantification using an internal standard.

References

Technical Guide: Metaldehyde-d16 - Commercial Sourcing and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for Metaldehyde-d16. This deuterated analog of metaldehyde is a critical internal standard for quantitative analysis in various matrices, including environmental and biological samples.

Commercial Sources and Purity

This compound is available from several specialized chemical suppliers. The purity of the compound is a critical parameter for its use as an internal standard, and it is typically determined by a combination of chromatographic and spectroscopic techniques. While batch-specific Certificates of Analysis (CoA) should always be requested from the supplier, the following table summarizes publicly available information on commercial sources and typical purity levels.

| Supplier | Catalog Number | Stated Purity | Analytical Methods Mentioned |

| Toronto Research Chemicals | M225562 | Not specified on website, CoA required | Not specified on website |

| A Chemtek | MSK26003D16 | 98+% | Certificate of Analysis available on request |

| MedChemExpress (MCE) | HY-B1870S1 | Not specified on website, CoA required | Not specified on website |

Purity Determination and Analytical Protocols

The purity of this compound is primarily assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are also employed for the quantification of native metaldehyde, with this compound serving as an ideal internal standard due to its similar chemical properties and distinct mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Assessment

GC-MS is a robust method for the analysis of semi-volatile compounds like metaldehyde. The following is a generalized protocol based on established methods for metaldehyde analysis.[1][2][3]

1. Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent such as acetone or dichloromethane to create a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution for calibration.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: A 6% cyanopropylphenyl-methyl silicone column (or equivalent) with dimensions of 30 m x 0.25 mm i.d. and a film thickness of 1.4 µm is suitable.[1]

-

Injector: Split/splitless injector, operated in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For this compound, characteristic ions would be monitored. For example, the sodiated molecular ion [M+Na]+ of deuterated this compound is observed at m/z 215.[4]

3. Data Analysis:

-

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram.

-

The isotopic enrichment can be assessed by examining the mass spectrum for the presence of partially deuterated or non-deuterated metaldehyde.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of trace levels of metaldehyde in complex matrices, often using this compound as an internal standard.

1. Sample Preparation:

-

For water samples, direct aqueous injection may be possible.

-

For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1200 series or equivalent.

-

Column: A suitable reversed-phase column, such as a C18.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to promote ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition of the precursor ion to a specific product ion is monitored for both metaldehyde and this compound.

Synthesis Overview

Metaldehyde is the cyclic tetramer of acetaldehyde, formed by the acid-catalyzed cyclization of acetaldehyde at low temperatures. The synthesis of this compound would follow a similar pathway, utilizing deuterated acetaldehyde (acetaldehyde-d4) as the starting material.

The general reaction is:

4 CD₃CDO → (CD₃CDO)₄

This reaction is reversible and controlling the conditions is crucial to favor the formation of the tetramer over the trimer (paraldehyde) or other byproducts. Purification is typically achieved through recrystallization or sublimation.

Visualizations

Sourcing and Purity Verification Workflow

Caption: Workflow for sourcing and verifying the purity of this compound.

General Synthesis and Analysis Logical Flow

Caption: Logical flow of this compound synthesis and analysis.

References

An In-depth Technical Guide to the Safety and Handling of Metaldehyde-d16

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Metaldehyde-d16, a deuterated analog of Metaldehyde. The information presented is primarily based on the data available for Metaldehyde, as specific toxicological and safety data for the deuterated form is limited. It is crucial for laboratory personnel to handle this compound with the utmost care, adhering to the safety protocols outlined in this document and in conjunction with institutional and regulatory guidelines.

Chemical and Physical Properties

This compound is the deuterated form of Metaldehyde. While specific data for the deuterated compound is scarce, the physical and chemical properties of Metaldehyde provide a close approximation. Metaldehyde is a white crystalline solid that is flammable and insoluble in water.[1] It is a cyclic tetramer of acetaldehyde.[2]

Table 1: Physical and Chemical Properties of Metaldehyde

| Property | Value |

| Molecular Formula | C8D16O4[3] |

| Molecular Weight | 192.31 g/mol [3] |

| Appearance | White crystalline solid[1] |

| Odor | Mild characteristic odor |

| Melting Point | 246 °C (in a sealed tube) |

| Boiling Point | Sublimes at 112 to 115 °C |

| Solubility in water | 200 mg/L at 17 °C (practically insoluble) |

| Solubility in other solvents | Sparingly soluble in ethanol, ether; Soluble in benzene, chloroform |

| Relative Density (water = 1) | 1.27 |

| Vapor Density (air = 1) | 6.06 |

| Flash Point | 36 to 40 °C |

Hazard Identification and First Aid

Metaldehyde is classified as harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract. Ingestion is the most common and dangerous route of exposure.

Table 2: Hazard Identification and First Aid Measures

| Hazard | Description | First Aid Measures |

| Ingestion | Harmful if swallowed. Symptoms include nausea, vomiting, abdominal pain, diarrhea, fever, convulsions, and coma. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | May cause skin irritation. | Remove contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. |

| Eye Contact | May cause eye irritation. | Hold eyelids open and rinse with water for at least 15 minutes. Seek medical attention if symptoms persist. |

Handling and Storage

Proper handling and storage are critical to minimize exposure risks.

-

Handling : Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Use non-sparking tools and explosion-proof electrical equipment. Wash hands thoroughly after handling.

-

Storage : Store in a cool, dry, well-ventilated, and locked area away from direct sunlight and incompatible materials such as oxidizing agents, acids, and bases. Keep containers tightly closed.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection : Wear chemical safety goggles or glasses.

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and protective clothing such as a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator for pesticide dusts.

Accidental Release and Disposal

-

Accidental Release : In case of a spill, do not wash the area as it can become slippery. Sweep up the material, taking care not to generate dust, and place it in a labeled container for disposal.

-

Disposal : Dispose of waste in accordance with federal, state, and local regulations. Do not reuse empty containers.

Toxicological Data

Metaldehyde is moderately toxic. The following table summarizes acute toxicity data.

Table 3: Acute Toxicity of Metaldehyde

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 227 - 690 mg/kg |

| LD50 | Dog | Oral | 100 - 1000 mg/kg |

| LD50 | Cat | Oral | 207 mg/kg |

| LD50 | Rabbit | Oral | 290 - 1250 mg/kg |

| LC50 (4-hour) | Rat | Inhalation | 0.2 mg/L |

| LD50 | Rat | Dermal | > 5000 mg/kg |

Experimental Protocols

Visualizations

Safety and Handling Workflow

The following diagram illustrates the general workflow for the safe handling of this compound, from initial preparation to final disposal.

Caption: Workflow for Safe Handling of this compound.

Logical Relationship of Safety Precautions

This diagram shows the relationship between hazard identification and the corresponding safety measures.

Caption: Relationship Between Hazards and Precautions.

References

Solubility Profile of Metaldehyde-d16 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the solubility of Metaldehyde-d16 in a range of common organic solvents. Understanding the solubility of this compound is critical for a variety of research and development applications, including analytical standard preparation, formulation development, and toxicological studies. This document provides quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and visual representations of key processes.

Quantitative Solubility Data

The following table summarizes the known solubility of Metaldehyde in various organic solvents. This data is compiled from multiple sources and serves as a strong proxy for the solubility of this compound.

| Organic Solvent | Solubility (g/L) | Temperature (°C) | Comments |

| Methanol | 1.73[1][2] | 20 | Readily soluble[1] |

| Chloroform | 1.5[2] | 20 | Very soluble[1] |

| Toluene | 0.53 | 20 | Fairly soluble |

| Benzene | - | - | Very soluble |

| Ethanol | - | - | Slightly soluble |

| Diethyl Ether | - | - | Slightly soluble |

| Acetone | - | - | Insoluble |

| Acetic Acid | - | - | Insoluble |

| Carbon Disulfide | - | - | Insoluble |

| n-Hexane | 0.0521 | 20 | - |

Note: "-" indicates that qualitative data is available but specific quantitative values were not found in the reviewed literature.

Experimental Protocol: Equilibrium Solubility Determination

This section outlines a general "shake-flask" method for determining the equilibrium solubility of a compound like this compound in an organic solvent. This is a widely accepted method for obtaining thermodynamic solubility data.

3.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials at a consistent speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 20°C).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Solubility Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Key Processes

4.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

4.2 Metabolic Pathway of Metaldehyde

Metaldehyde's toxicity is primarily attributed to its metabolic breakdown product, acetaldehyde. The following diagram depicts this metabolic pathway.

References

Structural Elucidation of Metaldehyde-d16: A Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Metaldehyde is a cyclic tetramer of acetaldehyde, and its deuterated analogue, Metaldehyde-d16, is commonly used as an internal standard in mass spectrometry-based analytical methods due to its chemical similarity and mass difference from the parent compound. A thorough understanding of its structure and spectral properties is crucial for its correct application and for quality control.

Predicted NMR Spectral Data

The structural elucidation of this compound would rely on a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The primary effect of deuteration on the NMR spectra is the absence of signals in ¹H NMR and characteristic changes in ¹³C NMR.

Predicted ¹H NMR Data

In a fully deuterated molecule like this compound (C₈D₁₆O₄), all proton atoms (¹H) are replaced by deuterium atoms (²H or D). Since ¹H NMR spectroscopy specifically detects hydrogen nuclei, the ¹H NMR spectrum of a pure, fully deuterated this compound is expected to show no signals , except for a residual solvent peak if a non-deuterated solvent is used. The absence of proton signals is the first and most direct confirmation of complete deuteration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to show signals for the two distinct carbon environments in the molecule: the methyl carbons (-CD₃) and the methine carbons (-OCD-). However, the appearance of these signals will be significantly different from those of non-deuterated metaldehyde due to C-D coupling.

-

¹³C-¹H Coupling vs. ¹³C-²H Coupling: In proton-decoupled ¹³C NMR of non-deuterated compounds, carbon signals appear as sharp singlets. In this compound, the deuterium nuclei (spin I = 1) will couple with the adjacent ¹³C nuclei, resulting in the splitting of the carbon signals into multiplets. The multiplicity is given by the rule 2nI+1, where n is the number of equivalent deuterium atoms and I is the spin of deuterium.

-

For the -CD₃ group (n=3), the ¹³C signal is expected to be a septet .

-

For the -OCD- group (n=1), the ¹³C signal is expected to be a triplet .

-

The following table summarizes the predicted ¹³C NMR data for this compound, with chemical shifts referenced from the known data of non-deuterated metaldehyde. A slight isotopic shift (a small change in chemical shift upon isotopic substitution) is expected.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | J-coupling (C-D) Hz |

| -CD₃ | ~21 | Septet | ~20 |

| -OCD- | ~98 | Triplet | ~22 |

Note: The J(C-D) coupling constants are estimated based on the typical one-bond J(C-H) values, as J(C-D) ≈ (γD/γH) * J(C-H), where γ is the gyromagnetic ratio.

For comparison, the experimental data for non-deuterated metaldehyde is provided below.

Table 2: Experimental NMR Data for Metaldehyde (Non-deuterated) in CDCl₃

| Atom | ¹H Chemical Shift (δ) ppm | Multiplicity (J Hz) | ¹³C Chemical Shift (δ) ppm |

| -CH₃ | 1.40 | d (5.2) | 20.7 |

| -OCH- | 5.05 | q (5.2) | 98.5 |

Source: Biological Magnetic Resonance Bank (BMRB) entry bmse000647.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR data for a compound like this compound.

Sample Preparation

-

Solvent: Chloroform-d (CDCl₃) is a suitable solvent.

-

Concentration: A concentration of 10-20 mg/mL is typically sufficient for ¹³C NMR.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrumentation

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity, which is particularly important for observing the multiplets in the ¹³C spectrum of a deuterated compound.

Data Acquisition Parameters

-

¹³C NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling turned off during acquisition to observe C-D coupling.

-

Relaxation Delay: Due to the absence of directly attached protons, the T₁ relaxation times for the carbons in this compound are expected to be longer. A longer relaxation delay (e.g., 5-10 seconds) is necessary to avoid signal saturation and to obtain quantitative spectra.

-

Number of Scans: A higher number of scans will be required to achieve a good signal-to-noise ratio for the split ¹³C signals.

-

-

2D NMR (HSQC & HMBC):

-

In a fully deuterated molecule, standard proton-detected 2D NMR experiments like HSQC and HMBC are not applicable as they rely on ¹H-¹³C correlations. Specialized techniques would be required for further structural confirmation, but for a molecule with the known structure of this compound, ¹³C NMR is generally sufficient for identity confirmation.

-

Visualization of the Structural Elucidation Workflow

The logical flow for the structural elucidation of this compound using NMR is depicted in the following diagram.

References

Metaldehyde-d16: A Technical Guide to its Applications in Research and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Metaldehyde-d16, a deuterated analog of the molluscicide metaldehyde. The primary utility of this compound lies in its role as a highly effective internal standard for the quantitative analysis of metaldehyde in various matrices. This guide provides a comprehensive review of its application in environmental monitoring and toxicological analysis, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Core Applications of this compound

This compound serves as an indispensable tool for accurate quantification in analytical chemistry. Its chemical and physical properties are nearly identical to those of metaldehyde, but its increased mass allows it to be distinguished by mass spectrometry. This makes it the gold standard for use as an internal standard in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

The primary applications of this compound are:

-

Environmental Monitoring: Accurately quantifying metaldehyde residues in surface water, drinking water, and soil samples. This is crucial for assessing environmental contamination and ensuring compliance with regulatory limits.

-

Toxicology and Clinical Analysis: Used in the determination of metaldehyde and its metabolite, acetaldehyde, in biological samples (e.g., serum, plasma) in cases of accidental or intentional poisoning. This aids in diagnosis, treatment, and pharmacokinetic studies in a toxicological context.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed scientific literature. However, its synthesis would logically follow the established method for producing metaldehyde, but starting with a deuterated precursor.

The general synthetic pathway would involve the acid-catalyzed cyclic polymerization of acetaldehyde-d4.

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The use of this compound as an internal standard has enabled the development of highly sensitive and accurate analytical methods for metaldehyde quantification. The following tables summarize key performance data from various published methods.

Table 1: Performance of LC-MS/MS Methods Using this compound

| Matrix | Method | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |

| Surface Water | On-line SPE-LC-MS/MS | 20 ng/L | - | >97% | [1] |

| Tap Water | On-line SPE-LC-MS/MS | 4 ng/L | - | >97% | [1] |

| Raw, Process, and Potable Water | Direct Aqueous Injection LC-MS/MS | 0.009 µg/L | 0-0.3 µg/L (extendable to 2 µg/L) | 96.08 - 98.08% | [2] |

| Environmental Water | Reactive Paper Spray MS | <0.1 ng/mL | 0.01 - 5 ng/mL | - | [3] |

Table 2: Performance of GC-MS/MS Methods Using this compound

| Matrix | Method | Limit of Quantification (LOQ) | Linearity Range | Reference |

| Canine Serum | Liquid-Liquid Extraction GC-MS/MS | 7.3 ± 1.4 ng/mL | 1-250 ng/mL | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key analytical applications of this compound.

Analysis of Metaldehyde in Water by On-line SPE-LC-MS/MS

This method is suitable for the rapid and sensitive measurement of metaldehyde in surface and tap water.

Sample Preparation:

-

Filter water samples through a 0.45 µm filter.

-

Transfer 1 mL of the filtered sample into an autosampler vial.

-

Add a known concentration of this compound internal standard solution.

-

Vortex the sample to ensure homogeneity.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

On-line Solid Phase Extraction (SPE) system

LC-MS/MS Parameters:

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., water with a methylamine additive) and mobile phase B (e.g., methanol).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

-

Metaldehyde Transition: m/z 208.2 → 76.1 (quantification), m/z 208.2 → 176.1 (confirmation)

-

This compound Transition: m/z 224.3 → 80.2

-

Caption: Workflow for water analysis using on-line SPE-LC-MS/MS.

Analysis of Metaldehyde in Biological Samples by GC-MS/MS

This method is applicable for the quantification of metaldehyde in serum for toxicological investigations.

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette a known volume of serum into a centrifuge tube.

-

Add a known concentration of this compound internal standard.

-

Add an extraction solvent (e.g., a non-polar organic solvent).

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

Instrumentation:

-

Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

GC-MS/MS Parameters:

-

GC Column: A low-polarity capillary column.

-

Injection Mode: Splitless.

-

Ionization Mode: Electron Ionization (EI).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific transitions for metaldehyde and this compound would be optimized for the instrument.

Caption: Workflow for biological sample analysis using GC-MS/MS.

Application in Drug Development and Metabolism Studies

The application of this compound in preclinical and clinical drug development is primarily in the realm of toxicology and safety assessment rather than in the development of new therapeutic agents.

-

Toxicokinetic Studies: In instances of metaldehyde poisoning, this compound is crucial for accurately determining the concentration of metaldehyde and its primary metabolite, acetaldehyde, in biological fluids over time. This allows for the characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of metaldehyde in a toxicological context.

-

Efficacy of Treatment: As demonstrated in a study on canine poisoning, this compound was used to quantify the reduction of metaldehyde and acetaldehyde levels in serum following hemodialysis, thereby assessing the effectiveness of the treatment.

-

Metabolite Identification and Quantification: While not extensively documented in the search results for drug development, in principle, this compound could be used in in vitro metabolism studies (e.g., using liver microsomes) to investigate the metabolic pathways of metaldehyde and identify any previously unknown metabolites.

The following diagram illustrates the logical relationship in a toxicokinetic study of metaldehyde poisoning.

References

- 1. researchgate.net [researchgate.net]

- 2. hpst.cz [hpst.cz]

- 3. Direct Analysis and Quantification of Metaldehyde in Water using Reactive Paper Spray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Metaldehyde in Environmental Samples using Metaldehyde-d16 as an Internal Standard by Mass Spectrometry

Introduction

Metaldehyde is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[1][2] Its use can lead to the contamination of surface and groundwater, posing a potential risk to water quality.[3][4] Regulatory bodies, such as the European Community, have set strict limits for pesticides in drinking water, often at 0.1 µg/L.[5] Consequently, sensitive and accurate analytical methods are required for monitoring metaldehyde levels in environmental matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques for the quantification of trace contaminants like metaldehyde. To ensure the accuracy and reliability of these measurements, an internal standard is crucial. An ideal internal standard is a compound that is chemically similar to the analyte but has a different mass. Metaldehyde-d16, a deuterated analog of metaldehyde, serves as an excellent internal standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of metaldehyde in water samples using this compound as an internal standard with LC-MS/MS.

Benefits of Using this compound Internal Standard The use of a stable isotope-labeled internal standard like this compound is critical for robust quantitative analysis in complex matrices for several reasons:

-

Correction for Matrix Effects: It compensates for signal suppression or enhancement caused by other components in the sample.

-

Improved Accuracy and Precision: It corrects for variations during sample preparation, such as extraction inefficiencies and volume discrepancies.

-

Reliable Quantification: By maintaining a consistent analyte-to-internal standard ratio, it allows for accurate quantification across a range of concentrations.

Quantitative Performance Data

The use of this compound as an internal standard allows for the development of robust and sensitive methods for quantifying metaldehyde in various matrices. The following tables summarize typical performance characteristics achieved with LC-MS/MS and GC-MS/MS methods.

Table 1: Method Detection and Quantification Limits

| Matrix | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |

|---|---|---|---|---|

| Potable Water | LC-MS/MS | 0.009 µg/L | - | |

| Tap Water | LC-MS/MS | - | 4 ng/L | |

| River Water | LC-MS/MS | - | 20 ng/L | |

| Water | GC-MS | 0.05 µg/L | - |

| Animal Serum | GC-MS/MS | - | 7.3 ± 1.4 ng/mL | |

Table 2: Linearity and Recovery Data

| Matrix | Linearity Range | R² Value | Recovery Rate | Citation |

|---|---|---|---|---|

| Water | 0.01 to 5 ng/mL | > 0.99 | - | |

| Water | up to 0.3 µg/L | - | 96.08% - 98.08% | |

| Water | 0.05–5 ng/mL | > 0.999 | 96.1% – 106.3% |

| Animal Serum | 1-250 ng/mL | - | - | |

Experimental Protocols

This section details the protocol for the analysis of metaldehyde in water samples by direct aqueous injection followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Metaldehyde standard (99% purity)

-

This compound internal standard (>99 atom% deuterium)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Acetic Acid

2. Preparation of Standards and Solutions

-

Metaldehyde Stock Solution (1 g/L): Dissolve 10 mg of metaldehyde in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 g/L): Dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution in ultrapure water. A typical calibration range is 0.01 µg/L to 0.5 µg/L.

-

Sample Preparation: For each water sample and calibration standard, spike with the this compound internal standard solution to a final concentration of 1 µg/L.

3. LC-MS/MS Instrumentation and Conditions

The following conditions are based on established methods for metaldehyde analysis.

Table 3: Liquid Chromatography (LC) Parameters

| Parameter | Setting |

|---|---|

| HPLC System | Agilent 1260 Infinity LC or equivalent |

| Analytical Column | Agilent Poroshell 120 EC-C18, 2.1 x 75 mm, 2.7 µm |

| Guard Column | Agilent Poroshell 120 EC-C18, 2.1 x 5 mm, 2.7 µm |

| Column Temp | 60°C |

| Injection Volume | 100 µL |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.45 mL/min |

| Run Time | 10 minutes |

Table 4: Mass Spectrometry (MS) Parameters

| Parameter | Setting |

|---|---|

| MS System | Agilent 6460/6490 Triple Quadrupole MS or equivalent |

| Ionization Source | Electrospray Ionization (ESI) with Jet Stream, Positive Mode |

| Gas Temperature | 250°C |

| Nebulizer Pressure | 60 psi |

| Capillary Voltage | 3000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 5: MRM Transitions for Quantification and Confirmation

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Citation |

|---|---|---|---|---|

| Metaldehyde (Quantifier) | 208.2 | 76.1 | [M+CH₃NH₃]⁺ | |

| Metaldehyde (Qualifier) | 208.2 | 176.0 | [M+CH₃NH₃]⁺ | |

| This compound (IS) | 224.3 | 80.2 | [M+CH₃NH₃]⁺ |

Note: The formation of specific adducts, such as the methylamine adduct shown here ([M+CH₃NH₃]⁺), can improve sensitivity. Other adducts like sodium ([M+Na]⁺) at m/z 199 for metaldehyde and m/z 215 for this compound have also been used.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Direct Analysis and Quantification of Metaldehyde in Water using Reactive Paper Spray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

Quantitative Analysis of Metaldehyde in Water Samples Using Metaldehyde-d16 as an Internal Standard

Application Note and Protocol

This document provides detailed methodologies for the quantitative analysis of metaldehyde in various water matrices, including potable, raw, and surface waters. The use of a stable isotope-labeled internal standard, Metaldehyde-d16, is crucial for accurate and precise quantification, as it effectively compensates for variations during sample preparation and instrumental analysis.[1] The protocols described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Two primary analytical techniques are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity for the detection of metaldehyde.

Introduction

Metaldehyde is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[2] Its application can lead to the contamination of water sources through runoff and leaching, posing a potential risk to water quality.[2] Regulatory bodies have set stringent limits for pesticide residues in drinking water, necessitating sensitive and reliable analytical methods for monitoring metaldehyde concentrations.

The use of this compound as an internal standard is considered a best practice in quantitative mass spectrometry.[1] Since this compound is chemically identical to the target analyte, it co-elutes and experiences similar ionization and fragmentation, allowing for accurate correction of matrix effects and procedural losses.[1]

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the water samples prior to analysis.

-

Collection: Collect water samples in 500 mL amber glass bottles with PTFE-lined screw caps.

-

Dechlorination: For chlorinated water samples, add a sodium thiosulfate solution to the collection bottle prior to sampling to quench any residual chlorine.

-

Storage: Samples should be stored refrigerated at approximately 3±2°C in the dark and analyzed as soon as possible. The maximum recommended storage time before analysis is 31 days.

Method 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of metaldehyde from the water sample, followed by analysis using GC-MS.

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to concentrate the analyte and remove interfering substances from the sample matrix.

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Biotage ENV) with 2 mL of dichloromethane, followed by 2 mL of methanol, and finally 2 mL of HPLC-grade water.

-

Sample Loading: Load a 7.5 mL aliquot of the water sample, previously spiked with a known concentration of this compound internal standard, onto the conditioned cartridge.

-

Cartridge Drying: Dry the cartridge thoroughly for 15 minutes using a stream of nitrogen. This step is critical for good recovery.

-

Elution: Elute the trapped analytes from the cartridge with 400 µL of dichloromethane into a 2 mL GC vial.

2.2.2. GC-MS Instrumental Parameters

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for high selectivity and sensitivity.

-

Injection: 1 µL of the extracted sample is injected into the GC system.

-

Inlet Temperature: A lower injection port temperature of around 150°C is recommended to improve sensitivity for metaldehyde.

-

Column: A capillary column suitable for semi-volatile organic compounds analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature program is used to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a few minutes.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification.

-

Quantification: Quantitation is achieved by comparing the peak area ratio of the target analyte (metaldehyde) to the internal standard (this compound) against a calibration curve.

Method 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method often allows for direct injection of the water sample, reducing sample preparation time.

2.3.1. Sample Preparation: Direct Aqueous Injection

-

Spiking: Spike the water sample with the this compound internal standard.

-

Filtration: If the sample contains particulate matter, it may need to be filtered through a 0.2 μm filter.

-

Injection: Directly inject an aliquot (e.g., 100 µL) of the sample into the LC-MS/MS system.

2.3.2. LC-MS/MS Instrumental Parameters

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (HPLC-QQQ).

-

Column: A C18 or BEH phenyl reversed-phase column is commonly used.

-

Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile, is typically employed. The use of a methylamine mobile phase additive has been shown to improve sensitivity.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both metaldehyde and this compound. For example, a transition for the protonated metaldehyde ion could be m/z 177 → 149.

-

Quantification: The concentration of metaldehyde is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of metaldehyde in water using this compound as an internal standard.

Table 1: Method Performance Data for LC-MS/MS Analysis

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.009 µg/L | |

| Limit of Quantification (LOQ) | 4 ng/L (Tap Water) | |

| 20 ng/L (River Water) | ||

| 9 ng/L | ||

| Calibration Range | 0.05 - 0.3 µg/L (extendable to 2.0 µg/L) | |

| 0.01 - 5 ng/mL |

Table 2: Recovery Data for Metaldehyde in Different Water Matrices

| Water Type | % Recovery | % Standard Deviation |

| Clean Hard Water | 97.62 | 4.99 |

| Clean Soft Water | 98.08 | 3.97 |

| Raw Water | 96.08 | 5.16 |

Visualizations

Diagram 1: Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantitative analysis of metaldehyde in water by GC-MS.

Diagram 2: Experimental Workflow for LC-MS/MS Analysis (Direct Injection)

Caption: Workflow for the quantitative analysis of metaldehyde in water by LC-MS/MS.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Metaldehyde in Water Samples Using a Deuterated Internal Standard

[AN-001]

Abstract

This application note details a robust and sensitive method for the quantitative analysis of metaldehyde in various water matrices. The method utilizes Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and incorporates Metaldehyde-d16 as an internal standard to ensure high accuracy and precision. The protocol described herein is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable determination of metaldehyde at low concentrations.

Introduction

Metaldehyde is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[1][2] Its use can lead to the contamination of surface and drinking water sources.[1][3][4] Due to its potential risks to water quality, regulatory bodies have set stringent limits on its concentration in drinking water, often at 0.1 µg/L. Traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) often require laborious extraction procedures. In contrast, LC-MS/MS offers a more direct, rapid, and highly sensitive approach for the determination of metaldehyde in aqueous samples. This method's accuracy is significantly enhanced by the use of an isotopic internal standard, this compound, which corrects for matrix effects and variations in instrument response.

Experimental Protocol